molecular formula C15H17NO5 B7576570 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

Numéro de catalogue B7576570
Poids moléculaire: 291.30 g/mol
Clé InChI: LIJWXOWFOGBMIC-GQCTYLIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid, also known as BPAPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. BPAPA has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research. In

Mécanisme D'action

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid's mechanism of action involves the inhibition of GABA transporters, which are responsible for the reuptake of GABA from the synaptic cleft. By inhibiting these transporters, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid increases the concentration of GABA in the synaptic cleft, leading to an increase in GABAergic neurotransmission. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been found to exhibit several biochemical and physiological effects. In addition to its selective inhibition of GABA transporters, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been shown to increase the expression of GABA receptors in the hippocampus. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has several advantages for use in lab experiments. Its high purity and yield make it an ideal candidate for use in in vitro and in vivo studies. However, its selective inhibition of GABA transporters may limit its use in certain studies where GABAergic neurotransmission is not the primary focus.

Orientations Futures

There are several future directions for research on 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid. One potential direction is in the study of the role of GABA receptors in the treatment of anxiety and other neurological disorders. Another potential direction is in the development of novel GABA transporter inhibitors for use in the treatment of these disorders. Additionally, further studies are needed to explore the potential therapeutic applications of 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid in other neurological disorders.

Méthodes De Synthèse

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid can be synthesized through a multi-step process involving the reaction of 2-aminoacetic acid with 3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride. The resulting product is then reacted with propylamine to yield 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid. The synthesis process has been optimized to yield high purity and yield of the final product.

Applications De Recherche Scientifique

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been studied for its potential use in various scientific research applications. One such application is in the study of the role of GABA receptors in the central nervous system. 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been found to selectively inhibit GABA transporters, leading to an increase in GABA concentration in the synaptic cleft. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.

Propriétés

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-7-16(9-15(18)19)14(17)6-4-11-3-5-12-13(8-11)21-10-20-12/h3-6,8H,2,7,9-10H2,1H3,(H,18,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJWXOWFOGBMIC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC(=O)O)C(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.